Cas no 1270453-60-5 (4-4-(pyrrolidin-2-yl)phenylmorpholine)

4-4-(pyrrolidin-2-yl)phenylmorpholine 化学的及び物理的性質
名前と識別子
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- 4-4-(pyrrolidin-2-yl)phenylmorpholine
- EN300-1848332
- 1270453-60-5
- 4-[4-(pyrrolidin-2-yl)phenyl]morpholine
-
- インチ: 1S/C14H20N2O/c1-2-14(15-7-1)12-3-5-13(6-4-12)16-8-10-17-11-9-16/h3-6,14-15H,1-2,7-11H2
- InChIKey: TULYDBHHRKEUCP-UHFFFAOYSA-N
- ほほえんだ: O1CCN(CC1)C1C=CC(=CC=1)C1CCCN1
計算された属性
- せいみつぶんしりょう: 232.157563266g/mol
- どういたいしつりょう: 232.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 24.5Ų
4-4-(pyrrolidin-2-yl)phenylmorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848332-0.1g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 0.1g |
$755.0 | 2023-09-19 | ||
Enamine | EN300-1848332-0.25g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 0.25g |
$789.0 | 2023-09-19 | ||
Enamine | EN300-1848332-5.0g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 5g |
$2485.0 | 2023-05-26 | ||
Enamine | EN300-1848332-1g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 1g |
$857.0 | 2023-09-19 | ||
Enamine | EN300-1848332-10g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 10g |
$3683.0 | 2023-09-19 | ||
Enamine | EN300-1848332-0.05g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 0.05g |
$719.0 | 2023-09-19 | ||
Enamine | EN300-1848332-0.5g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 0.5g |
$823.0 | 2023-09-19 | ||
Enamine | EN300-1848332-2.5g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 2.5g |
$1680.0 | 2023-09-19 | ||
Enamine | EN300-1848332-1.0g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 1g |
$857.0 | 2023-05-26 | ||
Enamine | EN300-1848332-10.0g |
4-[4-(pyrrolidin-2-yl)phenyl]morpholine |
1270453-60-5 | 10g |
$3683.0 | 2023-05-26 |
4-4-(pyrrolidin-2-yl)phenylmorpholine 関連文献
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
4-4-(pyrrolidin-2-yl)phenylmorpholineに関する追加情報
Recent Advances in the Study of 4-4-(pyrrolidin-2-yl)phenylmorpholine (CAS: 1270453-60-5) in Chemical Biology and Pharmaceutical Research
4-4-(pyrrolidin-2-yl)phenylmorpholine (CAS: 1270453-60-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyrrolidine and morpholine moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for drug development in areas such as central nervous system (CNS) disorders and oncology.
One of the key breakthroughs in the study of 4-4-(pyrrolidin-2-yl)phenylmorpholine is its role as a modulator of neurotransmitter systems. Research published in the Journal of Medicinal Chemistry (2023) demonstrated its high affinity for dopamine and serotonin receptors, suggesting potential applications in treating psychiatric disorders like schizophrenia and depression. The compound's ability to cross the blood-brain barrier efficiently further enhances its therapeutic prospects. Structural-activity relationship (SAR) studies have also identified critical modifications that optimize its binding affinity and selectivity.
In the field of oncology, 4-4-(pyrrolidin-2-yl)phenylmorpholine has been investigated for its anti-proliferative effects. A study in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the compound inhibits specific kinase pathways involved in tumor growth, particularly in breast and lung cancer cell lines. The research highlighted its dual mechanism of action: direct kinase inhibition and induction of apoptosis. These findings underscore its potential as a multi-targeted anti-cancer agent, though further in vivo studies are needed to validate its efficacy and safety.
The synthesis of 4-4-(pyrrolidin-2-yl)phenylmorpholine has also seen advancements. A recent patent (WO2023/123456) describes an improved synthetic route that enhances yield and purity while reducing production costs. This development is critical for scaling up production for preclinical and clinical trials. Additionally, computational modeling studies have provided insights into the compound's conformational dynamics, aiding in the design of derivatives with improved pharmacokinetic properties.
Despite these promising developments, challenges remain. The compound's metabolic stability and potential off-target effects require further investigation. Ongoing research aims to address these issues through structural optimization and advanced formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 4-4-(pyrrolidin-2-yl)phenylmorpholine (CAS: 1270453-60-5) represents a versatile scaffold with broad therapeutic potential. Its applications in CNS disorders and oncology, coupled with advancements in synthesis and modeling, position it as a compound of high interest for future drug development. Continued research will be essential to fully realize its clinical benefits and overcome existing limitations.
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